Thymidine, 3'-O-ethyl-

Description

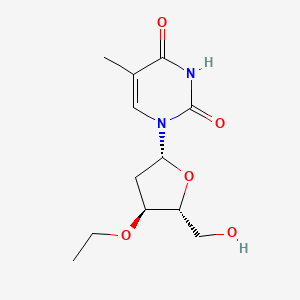

Thymidine, 3'-O-ethyl- is a chemically modified nucleoside derivative where an ethyl group is attached to the oxygen atom at the 3' position of the ribose moiety of thymidine. This substitution alters the molecule’s steric and electronic properties, impacting its interaction with enzymes like DNA polymerases and kinases. Such modifications are often explored to enhance stability, modulate pharmacokinetics, or confer unique biological activities, such as antitumor or antiviral effects .

Properties

CAS No. |

81542-72-5 |

|---|---|

Molecular Formula |

C12H18N2O5 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-ethoxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H18N2O5/c1-3-18-8-4-10(19-9(8)6-15)14-5-7(2)11(16)13-12(14)17/h5,8-10,15H,3-4,6H2,1-2H3,(H,13,16,17)/t8-,9+,10+/m0/s1 |

InChI Key |

KXGTYHLMWACQAG-IVZWLZJFSA-N |

Isomeric SMILES |

CCO[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |

Canonical SMILES |

CCOC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-O-ethyl- typically involves the protection of the hydroxyl groups of thymidine, followed by selective alkylation at the 3’-position.

Industrial Production Methods: Industrial production of Thymidine, 3’-O-ethyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Chemical Reactions and Reactivity

Thymidine, 3'-O-ethyl-, like other modified nucleosides, exhibits altered reactivity compared to its natural counterpart. The ethylation at the 3'-position can affect its ability to participate in phosphodiester bond formation, which is crucial for DNA synthesis.

Antiviral Agents

Some modified nucleosides have shown promise as antiviral agents by inhibiting viral replication. The alteration of thymidine's structure could influence its recognition by viral enzymes, potentially leading to antiviral activity .

Genetic Engineering

In genetic engineering, modified nucleosides can be used to introduce specific mutations or to stabilize oligonucleotides against degradation. The incorporation of thymidine, 3'-O-ethyl-, into oligonucleotides could provide novel tools for these applications.

Data Tables

Due to the lack of specific data on thymidine, 3'-O-ethyl-, the following table provides a general overview of some modified nucleosides and their properties:

| Compound | Modification | Potential Application |

|---|---|---|

| Thymidine, 3'-O-ethyl- | Ethylation at 3'-position | Antiviral, genetic engineering |

| Thymidine, 3'-O-phosphorofluoridothioate | Phosphorofluoridothioate linkage | Enzymatic stability studies |

| 2'-O-MCE-ribonucleosides | 2'-O-Methoxycarbonyl ethyl modification | Chimeric oligonucleotide synthesis |

Scientific Research Applications

Thymidine, 3’-O-ethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.

Biology: Employed in studies involving DNA replication and repair mechanisms.

Medicine: Investigated for its potential use in antiviral therapies and as a component in diagnostic assays.

Industry: Utilized in the production of nucleic acid-based materials and as a reagent in biochemical assays .

Mechanism of Action

The mechanism of action of Thymidine, 3’-O-ethyl- involves its incorporation into DNA, where it can interfere with normal DNA replication and repair processes. The ethyl modification at the 3’-position can affect the binding affinity and recognition by DNA polymerases and other enzymes involved in nucleic acid metabolism .

Molecular Targets and Pathways:

DNA Polymerases: The modified nucleoside can be incorporated into DNA by DNA polymerases, potentially leading to chain termination or mutations.

Thymidine Kinase: The compound can be phosphorylated by thymidine kinase, affecting its cellular uptake and metabolism.

Comparison with Similar Compounds

Research Implications and Gaps

- 3'-O-Ethyl Thymidine remains understudied compared to its 5'-O-ethyl counterpart.

- Substitution at the 3' position generally reduces DNA polymerase recognition, making such analogs more suitable for non-incorporation roles (e.g., enzyme inhibition or prodrug design) .

Q & A

Q. What are the standard synthetic protocols for Thymidine, 3'-O-ethyl-?

Thymidine, 3'-O-ethyl- is typically synthesized via selective alkylation of the 3'-hydroxyl group of thymidine. A common approach involves using ethyl iodide or ethyl triflate in the presence of a base (e.g., NaH or DBU) under anhydrous conditions. Protecting groups (e.g., 5'-O-DMTr) may be employed to ensure regioselectivity. Purification is achieved via silica gel chromatography or HPLC, with characterization by H/C NMR and mass spectrometry . Critical steps include monitoring reaction progress by TLC and ensuring anhydrous conditions to avoid side reactions.

Q. How is Thymidine, 3'-O-ethyl- characterized using spectroscopic methods?

- NMR : H NMR confirms the ethyl group’s presence (δ ~1.2–1.4 ppm for CH, δ ~3.4–4.0 ppm for O-CH-).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] at m/z 297.1).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 260 nm. Cross-referencing spectral data with literature ensures accuracy .

Q. What are the primary research applications of Thymidine, 3'-O-ethyl- in oligonucleotide studies?

This derivative is used to enhance oligonucleotide stability against nucleases or modulate base-pairing interactions. Applications include:

- Antisense oligonucleotides : To improve in vivo half-life.

- Primer design : To study steric effects in PCR. Methodological focus involves incorporating the modified nucleoside during solid-phase synthesis, followed by PAGE or MALDI-TOF analysis of oligonucleotide integrity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of Thymidine, 3'-O-ethyl- under varying conditions?

- Variable Screening : Test bases (e.g., DBU vs. NaH), solvents (DMF vs. THF), and temperatures (0°C to rt).

- Kinetic Monitoring : Use in situ FTIR or F NMR (if using fluorinated reagents) to track reaction progress.

- DoE (Design of Experiments) : Apply factorial design to identify critical parameters (e.g., reagent stoichiometry, reaction time). Yield optimization requires iterative analysis and comparison with published protocols .

Q. What experimental strategies are employed to assess the stability of Thymidine, 3'-O-ethyl- in biological matrices?

- Incubation Studies : Expose the compound to serum or nucleases (e.g., S1 nuclease) at 37°C, followed by LC-MS quantification of degradation products.

- Control Experiments : Compare with unmodified thymidine to establish relative stability.

- Data Analysis : Calculate half-life () using first-order kinetics. Include triplicate runs to ensure reproducibility .

Q. How should discrepancies in spectral data for Thymidine, 3'-O-ethyl- be systematically resolved?

- Cross-Validation : Compare NMR/MS data with independent syntheses or commercial reference samples (if available).

- Literature Benchmarking : Use databases like SciFinder or Reaxys to verify expected chemical shifts and fragmentation patterns.

- Collaborative Analysis : Consult crystallography or computational modeling to resolve structural ambiguities .

Q. What considerations are critical when designing experiments to study the incorporation efficiency of Thymidine, 3'-O-ethyl- into DNA strands?

- Enzymatic Compatibility : Test DNA polymerases (e.g., Taq, Klenow) for activity with the modified nucleoside.

- Radiolabeling : Use P-labeled primers to quantify incorporation via gel electrophoresis or scintillation counting.

- Controls : Include unmodified thymidine and mismatch-containing templates to assess fidelity. Document protocols in detail to enable replication .

Q. How do computational models contribute to understanding the structural and electronic effects of the 3'-O-ethyl modification in thymidine?

- Molecular Dynamics (MD) : Simulate DNA duplexes to evaluate conformational changes (e.g., sugar puckering, helical parameters).

- DFT Calculations : Analyze electronic effects on base-pairing (e.g., hydrogen bond strength, charge distribution).

- Docking Studies : Predict interactions with enzymes (e.g., nucleases, polymerases). Validate predictions with experimental data .

Methodological Resources

- Literature Review : Use SciFinder and Web of Science for comprehensive searches; filter for primary sources and high-impact journals .

- Data Management : Employ tools like Chemotion ELN for reproducible data logging and RADAR4Chem for dataset deposition .

- Citation Practices : Follow ICMJE guidelines for chemical nomenclature and reference formatting .

For further guidance, consult institutional libraries or NFDI4Chem’s FAIR data management protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.